(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-2-(4-methoxyphenyl)propanoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Substitution: Introduction of various substituents at the methoxy position.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in subsequent reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, altering its reactivity and applications.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxyphenyl moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-6-8-11(20-5)9-7-10/h6-9H,1-5H3,(H,16,19)(H,17,18)/t15-/m0/s1 |
InChI Key |
VQPJFPCWXOIOFJ-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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